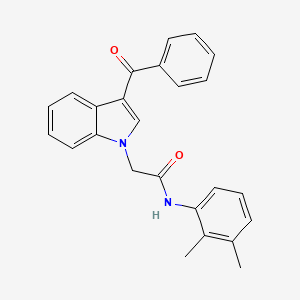
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide
Descripción general
Descripción
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BIA, is a novel compound that has attracted significant attention from the scientific community due to its potential pharmacological properties. BIA is a synthetic compound that belongs to the class of indole-based compounds, which have been widely studied for their various biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways. 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs by 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide inhibits cancer cell proliferation, induces apoptosis, and inhibits angiogenesis. 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Furthermore, 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been reported to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and potency. 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide can be easily synthesized in the laboratory using standard organic synthesis techniques, and its stability allows for long-term storage. Furthermore, 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to exhibit potent biological activity at low concentrations, making it an attractive compound for in vitro and in vivo studies. However, one limitation of 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its poor solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. First, further studies are needed to elucidate the mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, particularly its effects on various signaling pathways. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide in vivo to determine its bioavailability and toxicity. Third, studies are needed to evaluate the efficacy of 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide in animal models of cancer, inflammation, and neurodegenerative diseases. Fourth, studies are needed to investigate the potential of 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide as a lead compound for the development of novel drugs for the treatment of various diseases. Finally, studies are needed to optimize the synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide to improve its yield and purity.
Aplicaciones Científicas De Investigación
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and neuroprotective effects. Several studies have reported that 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-9-8-13-22(18(17)2)26-24(28)16-27-15-21(20-12-6-7-14-23(20)27)25(29)19-10-4-3-5-11-19/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPKUJOOPNKEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110502.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4110503.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide](/img/structure/B4110511.png)
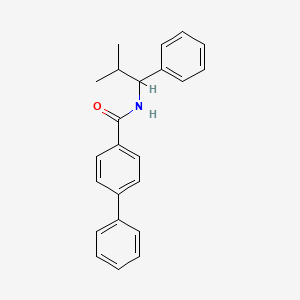

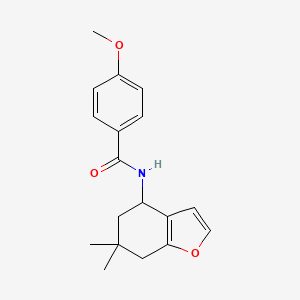
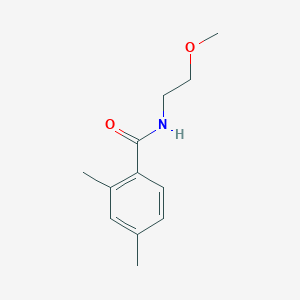
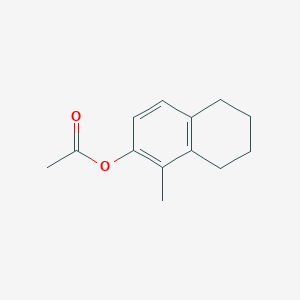
![1-{2-oxo-2-[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-1H-indazole](/img/structure/B4110552.png)
![ethyl 4-[4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanoyl]-1-piperazinecarboxylate](/img/structure/B4110560.png)
![2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4110561.png)
![2-[4-(1H-benzimidazol-2-yl)-2-methoxyphenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4110566.png)
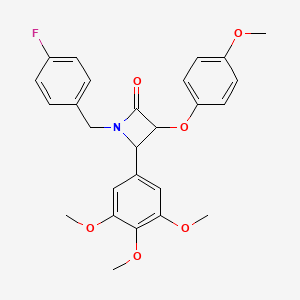
![1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4110578.png)